molecular formula C19H20N2O3S B2947022 N-(3,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898419-45-9

N-(3,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2947022
CAS No.: 898419-45-9
M. Wt: 356.44
InChI Key: IDRBLNOTFCPODL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with a unique structure that includes a tricyclic core and various functional groups

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-7-13(2)9-16(8-12)20-25(23,24)17-10-14-3-4-18(22)21-6-5-15(11-17)19(14)21/h7-11,20H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRBLNOTFCPODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(3,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is unique due to its tricyclic core and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is an organic compound with a complex tricyclic structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(3,5-dimethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl)oxamide. Its molecular formula is C21H21N3O3C_{21}H_{21}N_3O_3, and it features a unique azatricyclo structure that may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on related sulfonamide derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial folate synthesis pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of cellular signaling pathways . For instance, a study reported that certain azatricyclo compounds displayed cytotoxic effects against human breast cancer cells (MCF-7) by disrupting mitochondrial function .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial growth and cancer cell proliferation.
  • Receptor Interaction : It could interact with specific receptors or proteins within cells, leading to altered signaling cascades that promote apoptosis or inhibit cell division.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to cellular damage and death in susceptible cells .

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition of E. coli and S. aureus growth with low MIC values
Anticancer EffectsInduced apoptosis in MCF-7 cells via oxidative stress mechanisms
Mechanism ExplorationDisruption of mitochondrial function linked to cytotoxicity in cancer cells

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